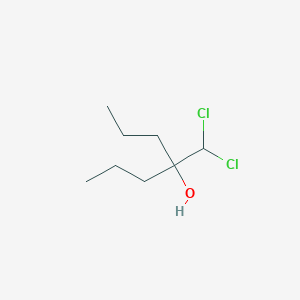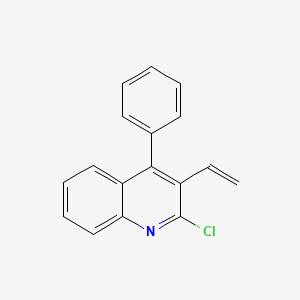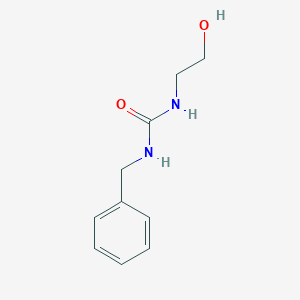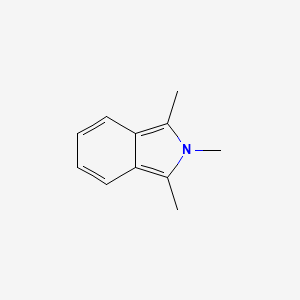
4-(Dichloromethyl)heptan-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Dichloromethyl)heptan-4-ol is an organic compound with the molecular formula C8H16Cl2O It is a type of alcohol where the hydroxyl group (-OH) is attached to the fourth carbon of a heptane chain, which also bears a dichloromethyl group (-CCl2H)
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dichloromethyl)heptan-4-ol can be achieved through several methods. One common approach involves the chlorination of heptan-4-ol. This reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to introduce the dichloromethyl group at the fourth carbon position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process might include the initial formation of heptan-4-ol followed by selective chlorination. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to maximize yield and purity.
化学反応の分析
Types of Reactions
4-(Dichloromethyl)heptan-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The dichloromethyl group can be reduced to a methyl group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products
Oxidation: Formation of 4-(dichloromethyl)heptan-4-one.
Reduction: Formation of 4-(methyl)heptan-4-ol.
Substitution: Formation of compounds like 4-(aminomethyl)heptan-4-ol.
科学的研究の応用
4-(Dichloromethyl)heptan-4-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(Dichloromethyl)heptan-4-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The dichloromethyl group can participate in electrophilic reactions, potentially modifying the activity of enzymes or receptors.
類似化合物との比較
Similar Compounds
4-(Chloromethyl)heptan-4-ol: Similar structure but with one chlorine atom.
Heptan-4-ol: Lacks the dichloromethyl group.
4-(Bromomethyl)heptan-4-ol: Contains a bromomethyl group instead of dichloromethyl.
Uniqueness
4-(Dichloromethyl)heptan-4-ol is unique due to the presence of two chlorine atoms on the same carbon, which can significantly influence its reactivity and interactions compared to similar compounds with only one halogen or different halogens.
特性
CAS番号 |
60427-70-5 |
|---|---|
分子式 |
C8H16Cl2O |
分子量 |
199.11 g/mol |
IUPAC名 |
4-(dichloromethyl)heptan-4-ol |
InChI |
InChI=1S/C8H16Cl2O/c1-3-5-8(11,6-4-2)7(9)10/h7,11H,3-6H2,1-2H3 |
InChIキー |
VTIWNDZGVFPEEI-UHFFFAOYSA-N |
正規SMILES |
CCCC(CCC)(C(Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,6-Bis[3-(dimethylamino)prop-2-en-1-ylidene]cyclohexan-1-one](/img/structure/B14616166.png)
![1,2,4-Triazolo[4,3-b]pyridazine, 6-ethoxy-](/img/structure/B14616170.png)
![[(2-Methylprop-2-en-1-yl)selanyl]benzene](/img/structure/B14616174.png)

![2-[(Cyclohexylmethyl)amino]-4,6-diphenylpyridine-3-carbonitrile](/img/structure/B14616180.png)



![7H-Pyrimido[5,4-c]carbazole, 7-methyl-](/img/structure/B14616213.png)



![[3,3-Bis(trifluoromethanesulfonyl)prop-2-en-1-yl]benzene](/img/structure/B14616231.png)
![1-Amino-4-{[4-(methylamino)phenyl]amino}-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid](/img/structure/B14616234.png)
